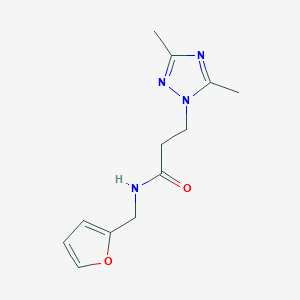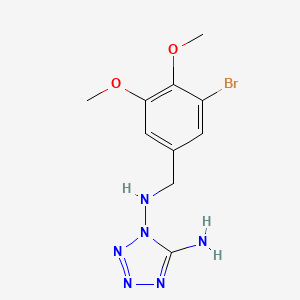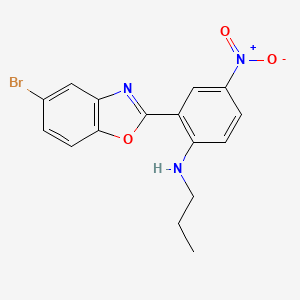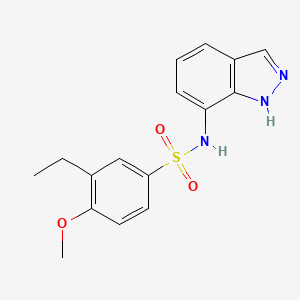
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide
Overview
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide, also known as DMFP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMFP belongs to the class of triazole compounds and has shown promising results in various studies for its use in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide is not fully understood, but it is believed to act on multiple pathways in the body. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been found to inhibit the activity of various enzymes, including histone deacetylases and cyclooxygenase-2, which play a role in cancer cell growth and inflammation. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has also been found to protect against oxidative stress and reduce neuroinflammation, making it a promising candidate for neurodegenerative disorder treatment.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide in lab experiments is its potential therapeutic properties for various diseases. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile compound for research. However, one limitation of using 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide in humans.
Future Directions
There are several future directions for 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide research. One area of focus is the development of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide for various diseases. Another area of future research is the exploration of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide's potential use in combination with other therapies for enhanced efficacy. Finally, further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide and its potential therapeutic targets.
In conclusion, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide is a promising compound for scientific research due to its potential therapeutic properties in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the safety and efficacy of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide in humans, but its potential for use in treating various diseases makes it an exciting area of research.
Scientific Research Applications
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has shown potential therapeutic properties in various scientific research studies. It has been studied for its use in treating diseases such as cancer, inflammation, and neurodegenerative disorders. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2-furylmethyl)propanamide has been studied for its potential neuroprotective effects, as it has been found to protect against oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-9-14-10(2)16(15-9)6-5-12(17)13-8-11-4-3-7-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZSCJZGENRKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-1-propanamide, N-(2-furanylmethyl)-3,5-dimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328724.png)
![10-[2-(3,4-diethoxyphenyl)ethyl]-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328725.png)
![5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328730.png)
![9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328749.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)
![N-(4-fluorophenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328758.png)
![N-(4-methoxyphenyl)-2-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B4328761.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B4328774.png)
![N-(4-{2-hydroxy-3-[4-(morpholin-4-ylsulfonyl)piperazin-1-yl]propoxy}phenyl)acetamide](/img/structure/B4328781.png)

![1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3'-[3-(trifluoromethyl)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4328800.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)